molecular formula C₅₄H₇₈Cl₂O₁₈ B1146536 3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin CAS No. 185248-68-4

3''',5'''-Dideshydroxy-3''',5'''-dimethoxy Fidaxomicin

Cat. No.: B1146536
CAS No.: 185248-68-4
M. Wt: 1086.09
InChI Key:
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Description

3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin is a derivative of Fidaxomicin, a macrolide antibiotic known for its potent activity against Clostridium difficile infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin involves multiple steps, starting from the parent compound, Fidaxomicin. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups on Fidaxomicin are protected using suitable protecting groups to prevent unwanted reactions.

    Selective Dehydroxylation: Specific hydroxyl groups are selectively removed using reagents such as phosphorus tribromide or other dehydroxylating agents.

    Methoxylation: The dehydroxylated positions are then methoxylated using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification .

Types of Reactions:

    Oxidation: 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens, nucleophiles, under various conditions depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin involves inhibition of bacterial RNA polymerase, thereby preventing bacterial transcription and protein synthesis. This leads to the death of bacterial cells. The compound specifically targets the beta subunit of RNA polymerase, disrupting the transcription process .

Comparison with Similar Compounds

    Fidaxomicin: The parent compound with hydroxyl groups instead of methoxy groups.

    Erythromycin: Another macrolide antibiotic with a different structure and spectrum of activity.

    Clarithromycin: A macrolide antibiotic with similar mechanisms but different chemical modifications.

Uniqueness: 3’‘’,5’‘’-Dideshydroxy-3’‘’,5’‘’-dimethoxy Fidaxomicin is unique due to its specific chemical modifications, which may confer different pharmacokinetic properties and potentially enhanced activity against certain bacterial strains compared to its parent compound and other macrolides .

Properties

CAS No.

185248-68-4

Molecular Formula

C₅₄H₇₈Cl₂O₁₈

Molecular Weight

1086.09

Synonyms

(3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dimethoxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydr

Origin of Product

United States

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